1,1-Dichloro-2,2,3,3-tetrafluoropropane

Description

Contextualization within Halogenated Hydrocarbon Research

Halogenated hydrocarbons, organic compounds containing one or more halogen atoms, have been pivotal in the development of modern chemistry. ncert.nic.in Their applications are diverse, ranging from solvents and refrigerants to intermediates in organic synthesis. libretexts.org The study of these compounds has evolved significantly, driven by the need for materials with specific properties for various technological applications. Early research in the 20th century laid the foundation for understanding the effects of halogenation on the physical and chemical properties of hydrocarbons. rutgers.edu The field saw a surge in interest with the discovery of the utility of chlorofluorocarbons (CFCs) as refrigerants in the 1930s. nih.gov

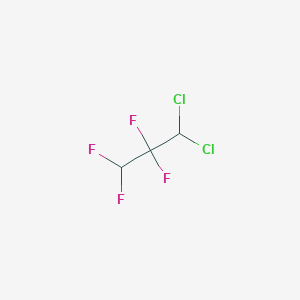

1,1-Dichloro-2,2,3,3-tetrafluoropropane, also known as HCFC-234cb, is a specific molecule within this large family of compounds. Its chemical structure, featuring a three-carbon propane (B168953) backbone with both chlorine and fluorine substituents, places it at the intersection of several key areas of halogenated hydrocarbon research.

Significance of Propane-Based Halogenated Systems in Chemical Science

Propane-based halogenated systems are of particular interest due to the increased complexity and number of possible isomers compared to their one- or two-carbon counterparts. The three-carbon chain allows for a wide variety of arrangements of halogen atoms, leading to a diverse range of physical and chemical properties among the isomers. libretexts.org This isomeric diversity makes them valuable subjects for structure-property relationship studies.

In the realm of materials science, halogenated propanes have been investigated for use as refrigerants, blowing agents for foams, and solvents. unido.org The specific thermodynamic properties of these compounds, such as boiling point, vapor pressure, and heat of vaporization, are critical for their performance in these applications and are highly dependent on the number and position of the halogen atoms. pcc.eu Furthermore, their chemical reactivity, or lack thereof, is a key factor in their suitability for various industrial processes. unacademy.com

Evolution of Research Interests in this compound and Related Fluorocarbons

The research interest in fluorocarbons can be traced back to the early 20th century, with the pioneering work on the synthesis of simple aliphatic fluorocarbons. rutgers.edu The 1930s marked a significant turning point with the commercialization of CFCs as refrigerants. nih.gov This led to extensive research into the synthesis and properties of a wide array of fluorinated and chlorofluorinated hydrocarbons.

The focus of research has shifted over the decades in response to evolving technological needs and environmental concerns. The discovery of the ozone-depleting potential of CFCs in the 1970s and 1980s spurred a global effort to find safer alternatives. This led to the development of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) as transitional and long-term replacements.

Research into specific isomers of dichlorotetrafluoropropane (B132746), including this compound, has been part of this broader trend. However, the scientific literature suggests that some isomers have been more extensively studied than others, likely due to their specific properties or potential applications. While detailed research on this compound (HCFC-234cb) is limited, its properties can be understood in the context of the systematic study of HCFCs.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | HCFC-234cb |

| CAS Number | 4071-01-6 |

| Molecular Formula | C3H2Cl2F4 |

| Molecular Weight | 184.95 g/mol |

Data sourced from EPA Substance Registry Services epa.gov

The following table presents available environmental data for this compound, which is crucial for understanding its atmospheric behavior and impact.

| Property | Value |

| Global Atmospheric Lifetime | 1.65 years |

| Ozone Depletion Potential (ODP) | 0.020 |

| Global Warming Potential (GWP100) | 132 |

This data is based on scientific literature and provides insight into the environmental characteristics of the compound.

Synthetic Methodologies for this compound and Analogues

The synthesis of specific halogenated propanes such as this compound involves a series of carefully controlled chemical reactions. The methodologies often rely on fundamental principles of halogenation and the use of specific precursors to build the target molecular structure. These processes require a deep understanding of reaction mechanisms to achieve the desired product with high yield and purity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4071-01-6 |

|---|---|

Molecular Formula |

C3H2Cl2F4 |

Molecular Weight |

184.94 g/mol |

IUPAC Name |

1,1-dichloro-2,2,3,3-tetrafluoropropane |

InChI |

InChI=1S/C3H2Cl2F4/c4-1(5)3(8,9)2(6)7/h1-2H |

InChI Key |

CNRFMWHVBWFZAC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(Cl)Cl)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dichloro 2,2,3,3 Tetrafluoropropane and Analogues

Fundamental Principles of Halogenation and Fluorination for Propane (B168953) Derivatives

The introduction of halogen atoms into a propane backbone is achieved through various chemical techniques. The specific method chosen depends on the desired halogen (chlorine or fluorine) and the required regioselectivity. The replacement of hydrogen atoms in a hydrocarbon with halogen atoms results in the formation of haloalkanes. ncert.nic.in

Chlorination Techniques in Fluorocarbon Synthesis

Chlorination of alkanes, including propane and its derivatives, often proceeds via a free-radical mechanism, typically initiated by heat or UV light. youtube.com This process involves initiation, propagation, and termination steps. libretexts.org However, free-radical chlorination of alkanes with more than two carbons, like propane, can lead to a mixture of isomeric products. libretexts.org For instance, the chlorination of propane yields both 1-chloropropane (B146392) and 2-chloropropane. libretexts.org

The reactivity of hydrogen atoms in an alkane is not uniform; tertiary (3°) hydrogens are more reactive than secondary (2°), which are in turn more reactive than primary (1°) hydrogens. libretexts.orglibretexts.org This difference in reactivity influences the product distribution. In the gas-phase chlorination of propane at 25°C, the reaction yields approximately 45% 1-chloropropane and 55% 2-chloropropane, reflecting the higher reactivity of the secondary hydrogens. libretexts.org

Table 1: Product Distribution in the Monochlorination of Propane

| Product | Percentage Yield |

|---|---|

| 1-Chloropropane | 45% |

| 2-Chloropropane | 55% |

This interactive table summarizes the typical product yields in the free-radical chlorination of propane, illustrating the preferential, though not exclusive, substitution at the secondary carbon.

Fluorination Methodologies in Fluorocarbon Synthesis

The introduction of fluorine into organic molecules can dramatically alter their properties. sigmaaldrich.com Various methods exist for creating carbon-fluorine bonds. lew.ro These can be broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination : This approach uses a source of fluoride (B91410) ions (F⁻) to displace a leaving group or to add to an unsaturated system. sigmaaldrich.com A common technique is the halogen exchange reaction, where chlorine or bromine atoms are replaced by fluorine. The Swarts reaction, for example, involves heating an alkyl chloride or bromide with a metallic fluoride like AgF, Hg₂F₂, or SbF₃ to produce the corresponding alkyl fluoride. ncert.nic.inunacademy.com Similarly, the Finkelstein reaction can be adapted for fluorination. ncert.nic.in Reagents like diethylaminosulfur trifluoride (DAST) are also used for the selective fluorination of alcohols and ketones. sigmaaldrich.comresearchgate.net

Electrophilic Fluorination : This method involves the reaction of a carbon-centered nucleophile (like an enolate or an organometallic compound) with an electrophilic source of fluorine ("F⁺"). sigmaaldrich.comlew.ro While elemental fluorine (F₂) is the most direct electrophilic agent, its high reactivity and toxicity limit its use. sigmaaldrich.comlew.ro Milder and more selective reagents, such as Selectfluor®, have been developed to provide a safer and more controlled way to introduce fluorine atoms. lew.ro

Precursor-Based Synthetic Routes to Halogenated Propanes

The synthesis of complex haloalkanes often starts from smaller, functionalized molecules that serve as precursors. These precursors are then modified through a series of reactions to build the desired carbon skeleton and introduce the correct halogen atoms at specific positions.

Reaction Pathways Involving Acetone (B3395972) Derivatives (e.g., 1,1,3,3-Tetrafluoroacetone)

Ketones, such as acetone and its fluorinated analogues, are valuable precursors in the synthesis of geminal dihalides (compounds with two halogen atoms on the same carbon). The carbonyl (C=O) group in a ketone can be converted into a dihalo-substituted carbon.

Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent renowned for its ability to convert carbonyl groups into geminal dichlorides. wikipedia.org When a ketone reacts with PCl₅, the oxygen atom of the carbonyl group is replaced by two chlorine atoms. quora.comdoubtnut.com

For example, the reaction of acetone with phosphorus pentachloride yields 2,2-dichloropropane (B165471) and phosphorus oxychloride (POCl₃) as a byproduct. quora.comdoubtnut.com

(CH₃)₂CO + PCl₅ → (CH₃)₂CCl₂ + POCl₃ doubtnut.com

This same principle can be applied to fluorinated acetone derivatives. The reaction of 1,1,3,3-tetrafluoroacetone (B3051784) with phosphorus pentachloride would be expected to yield 2,2-dichloro-1,1,3,3-tetrafluoropropane, a structural analogue of the target compound. This reaction provides a direct pathway to introduce a geminal dichloro group onto the central carbon of a fluorinated propane backbone.

Chlorination of Partially Halogenated Propane Intermediates

Another synthetic strategy involves the further chlorination of a propane molecule that is already partially halogenated, such as a tetrafluoropropane intermediate. This process would typically be a free-radical chlorination, similar to the chlorination of propane itself.

The presence of fluorine atoms on the propane chain significantly influences the reactivity of the remaining carbon-hydrogen (C-H) bonds. The highly electronegative fluorine atoms have a strong inductive effect, which can decrease the reactivity of nearby C-H bonds towards radical abstraction. The selectivity of the chlorination would depend on the position of the remaining hydrogens and the stabilizing or destabilizing effects of the adjacent fluorine atoms on the resulting carbon radical. As with simple alkanes, the reaction would likely produce a mixture of isomers, with the distribution depending on the relative reactivity of the different C-H bonds in the fluorinated intermediate. libretexts.org

Photoinduced Radical Chlorination Approaches (e.g., 2-Chloro-1,1,3,3-Tetrafluoropropane)

Photoinduced radical chlorination is a common method for the introduction of chlorine atoms into alkane frameworks. This process typically involves the homolytic cleavage of molecular chlorine (Cl₂) by ultraviolet (UV) light to generate highly reactive chlorine radicals (Cl•). These radicals can then abstract hydrogen atoms from the alkane substrate, creating an alkyl radical, which subsequently reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, thus propagating the chain reaction.

In the context of synthesizing 1,1-dichloro-2,2,3,3-tetrafluoropropane, a plausible precursor would be a monochlorinated tetrafluoropropane isomer, such as 2-chloro-1,1,3,3-tetrafluoropropane (B96863). The photochlorination of this substrate would proceed via a free-radical chain mechanism. The initiation step involves the dissociation of chlorine molecules into chlorine atoms under UV irradiation. The subsequent propagation steps would involve the abstraction of a hydrogen atom from 2-chloro-1,1,3,3-tetrafluoropropane by a chlorine radical, followed by the reaction of the resulting fluorinated alkyl radical with a chlorine molecule.

The regioselectivity of this chlorination—that is, which hydrogen atom is abstracted—is governed by the relative stability of the resulting radical intermediates. In general, the stability of alkyl radicals follows the order: tertiary > secondary > primary. This trend is due to the stabilizing effects of hyperconjugation and inductive effects from the alkyl groups. Consequently, hydrogen atoms on more substituted carbon atoms are typically more susceptible to abstraction.

For a substrate like 2-chloro-1,1,3,3-tetrafluoropropane, there are different types of hydrogen atoms whose abstraction would lead to various dichlorinated isomers. The presence of fluorine atoms on the propane backbone significantly influences the C-H bond dissociation energies and, therefore, the reactivity of the remaining hydrogen atoms. Electron-withdrawing fluorine atoms can strengthen adjacent C-H bonds, making them less susceptible to radical attack.

The expected products from the photochlorination of a generic monochlorinated fluoropropane can be predicted based on the statistical probability of chlorine radical attack at different positions and the inherent reactivity of each C-H bond.

Table 1: Theoretical Isomer Distribution in the Photochlorination of a Monochlorofluoropropane

| Position of Hydrogen Abstraction | Resulting Radical Stability | Corresponding Dichloro Isomer | Expected Relative Yield (Illustrative) |

| Primary (C1 or C3) | Primary | 1,X-dichloro-Y,Y,Z,Z-tetrafluoropropane | Lower |

| Secondary (C2) | Secondary | 2,X-dichloro-Y,Y,Z,Z-tetrafluoropropane | Higher |

This table is illustrative and the actual isomer distribution would depend on the specific structure of the starting monochlorofluoropropane and the reaction conditions.

Catalytic Considerations in the Production of Fluorinated Propanes

The use of catalysts in halogenation reactions can offer significant advantages over photochemical methods, including improved selectivity, milder reaction conditions, and higher yields of the desired product.

Role of Catalysts in Selective Halogenation

Catalysts can play a crucial role in directing the regioselectivity of halogenation reactions. In the context of producing specific isomers of dichlorotetrafluoropropane (B132746), catalysts can influence which C-H bond is preferentially chlorinated. Lewis acid catalysts, for example, can polarize the halogen-halogen bond, leading to a more electrophilic halogenating agent that may exhibit different selectivity compared to the free radical pathway.

Transition metal catalysts are also employed in halogenation reactions. These catalysts can operate through various mechanisms, including oxidative addition and reductive elimination pathways, which can provide a high degree of control over the reaction's outcome. For instance, certain metal complexes can facilitate the selective activation of specific C-H bonds, leading to the formation of a single desired isomer.

The choice of catalyst support can also be critical. Supports can influence the dispersion and electronic properties of the active catalytic species, thereby affecting both activity and selectivity.

Table 2: Potential Catalytic Systems for Selective Halogenation of Fluorinated Propanes

| Catalyst Type | Potential Mechanism | Expected Selectivity Enhancement |

| Lewis Acids (e.g., FeCl₃, AlCl₃) | Polarization of Cl-Cl bond | May favor substitution at electron-rich sites |

| Supported Metal Catalysts (e.g., Pd/C, Pt/Al₂O₃) | C-H bond activation | Can be tuned for specific isomer formation |

| Zeolites | Shape selectivity | Favors formation of isomers that fit within the zeolite pores |

Influence of Reaction Conditions on Isomer Distribution

The distribution of isomers in the chlorination of fluorinated propanes is highly dependent on the reaction conditions. Key parameters that can be manipulated to control the product outcome include temperature, pressure, reaction time, and the nature of the solvent.

Temperature: In free-radical chlorination, higher temperatures generally lead to a decrease in selectivity. This is because at higher temperatures, the chlorine radical becomes more reactive and less discriminating, leading to a product distribution that is closer to what would be predicted by statistical factors alone. Conversely, lower temperatures tend to favor the formation of the thermodynamically more stable radical intermediate, resulting in higher selectivity for the corresponding chlorinated product.

Solvent: The choice of solvent can also influence the selectivity of radical chlorination. Some solvents can form complexes with the chlorine radical, which can alter its reactivity and steric bulk. This can lead to a change in the observed regioselectivity of the hydrogen abstraction step.

Reactant Concentration: The relative concentrations of the alkane and chlorine can also affect the product distribution. A high concentration of the alkane relative to chlorine can favor monochlorination and minimize the formation of polychlorinated byproducts.

Table 3: Effect of Reaction Conditions on Isomer Distribution in Propane Chlorination (Illustrative Analogy)

| Reaction Condition | Change | Effect on Selectivity (2-chloropropane vs. 1-chloropropane) |

| Temperature | Increase | Decreases (ratio approaches statistical distribution) |

| Temperature | Decrease | Increases (favors formation of the more stable secondary radical) |

| Solvent | Aromatic Solvent | Can increase selectivity due to complex formation with Cl• |

| Reactant Ratio | High Alkane:Chlorine | Favors monochlorination over polychlorination |

By carefully controlling these reaction parameters, it is possible to influence the isomer distribution and maximize the yield of the desired dichlorotetrafluoropropane isomer.

Chemical Reactivity and Transformation Mechanisms of 1,1 Dichloro 2,2,3,3 Tetrafluoropropane

Mechanistic Studies of Chemical Transformations

Detailed mechanistic studies specifically for 1,1-dichloro-2,2,3,3-tetrafluoropropane are limited in the available scientific literature. However, insights into its potential reactivity can be drawn from studies of similar hydrochlorofluorocarbons (HCFCs).

Specific mechanistic investigations into the substitution reactions of this compound are not extensively documented. Generally, nucleophilic substitution reactions in polychlorofluoroalkanes can be challenging due to the steric hindrance and the inductive effects of the fluorine atoms. The reactivity of such compounds is often dictated by the specific reaction conditions and the nature of the nucleophile.

While direct oxidation studies on this compound are scarce, research on its isomer, 1,1-dichloro-1,3,3,3-tetrafluoropropane (B1295135) (HCFC-234fb), provides valuable insights into potential atmospheric oxidation pathways. The atmospheric oxidation of HCFC-234fb is initiated by reaction with hydroxyl (•OH) radicals and chlorine (Cl) atoms. rsc.org Quantum chemical calculations have shown that the major reaction pathway involves the abstraction of a hydrogen atom from the central carbon atom, leading to the formation of a radical intermediate (CF₃ĊHCCl₂F). rsc.org

This initial hydrogen abstraction is a critical step that determines the subsequent degradation products. The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. For HCFC-234fb, the calculated rate coefficient for the reaction with •OH radicals is significantly higher than that with Cl atoms, suggesting that the reaction with •OH is the more dominant atmospheric sink. rsc.org

Degradation Pathways in Environmental Systems

The environmental fate of this compound is primarily determined by its degradation in the atmosphere, with photochemical reactions playing a central role.

The primary degradation pathway for HCFCs in the troposphere is initiated by their reaction with photochemically generated hydroxyl (•OH) radicals. noaa.gov This reaction involves the abstraction of a hydrogen atom from the HCFC molecule, leading to the formation of a haloalkyl radical.

For the isomer HCFC-234fb, the calculated rate coefficient for its reaction with •OH radicals at 298 K is 3.89 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. rsc.org This reaction is the rate-determining step for its atmospheric removal. Based on this rate coefficient, the atmospheric lifetime of HCFC-234fb has been estimated to be approximately 8.2 years. rsc.org While a specific rate constant for this compound is not available, its atmospheric lifetime is expected to be of a similar order of magnitude due to the presence of a C-H bond.

Following the initial reaction with •OH radicals, the resulting haloalkyl radical undergoes a series of reactions in the presence of atmospheric oxygen (O₂) and nitric oxides (NOx). This complex reaction sequence is expected to lead to the formation of various degradation products. noaa.govnasa.gov

For many HCFCs and HFCs, a significant end product of their atmospheric degradation is trifluoroacetic acid (TFA; CF₃COOH). epa.gov The degradation of this compound is also anticipated to contribute to the atmospheric burden of TFA. The general mechanism involves the formation of a peroxy radical (RO₂•), which can then react further to form an alkoxy radical (RO•). Subsequent C-C bond cleavage in the alkoxy radical can lead to the formation of smaller, oxygenated species, including carbonyl halides, which can then hydrolyze to form stable acids like TFA. noaa.gov

The formation of TFA is a concern due to its persistence in the environment, particularly in aquatic systems. epa.gov

The presence of fluorine atoms in this compound is expected to influence its hydrolytic stability. Generally, the carbon-fluorine bond is very strong, making fluorinated compounds relatively resistant to hydrolysis. The hydrolysis of this compound, if it occurs, would likely involve the cleavage of the carbon-chlorine bonds. The rates of hydrolysis for many chlorinated alkanes are slow under typical environmental conditions (25°C, pH 7). epa.gov For instance, the hydrolysis half-life of 2,2-dichloropropane (B165471) is 36 hours, while that of other chlorinated propanes can be much longer. osti.gov Given the high degree of halogenation, this compound is expected to be relatively stable in aqueous environments.

Following a comprehensive search for scientific literature, it has been determined that there is no available research specifically detailing the microbial or enzymatic degradation of this compound (HCFC-234ca).

Studies on the biotransformation of other hydrochlorofluorocarbons (HCFCs) and related fluorinated compounds have been conducted. For instance, research has explored the microbial degradation of HCFC-21 (Dichlorofluoromethane) and HCFC-123 (2,2-Dichloro-1,1,1-trifluoroethane) in various environmental settings. These studies indicate that processes like reductive dechlorination can occur under anaerobic conditions. Furthermore, enzymatic studies, often involving cytochrome P450 enzymes, have investigated the metabolism of some fluorinated compounds.

However, the specific pathways, microbial species, and enzymes involved in the transformation of this compound have not been documented in the available scientific literature. Therefore, the content requested for the sections on "Microbial Degradation Potentials and Pathways" and "Enzymatic Transformation Studies in Model Systems" for this specific compound cannot be provided at this time due to the absence of relevant research data.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1,1-Dichloro-2,2,3,3-tetrafluoropropane, both ¹⁹F and ¹H NMR provide critical data for confirming the arrangement of atoms within the molecule.

Application of ¹⁹F NMR for Fluorine Environments

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts, which provides detailed information about the electronic environment of each fluorine atom. In the case of this compound (CHCl₂-CF₂-CF₂H), two distinct fluorine environments are expected.

The fluorine atoms on the C-2 carbon (adjacent to the dichloromethyl group) and the C-3 carbon (adjacent to the monofluoromethyl group) will exhibit different chemical shifts. The electron-withdrawing effect of the two chlorine atoms on the neighboring C-1 carbon will deshield the C-2 fluorine atoms, causing them to resonate at a different frequency compared to the C-3 fluorine atoms.

Furthermore, spin-spin coupling between the non-equivalent fluorine atoms on adjacent carbons (³JFF) and between fluorine and hydrogen atoms (²JHF and ³JHF) will lead to complex splitting patterns, providing valuable structural information.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -CF₂- (at C-2) | -110 to -130 | Triplet of triplets | ³JFF, ³JHF |

| -CF₂H (at C-3) | -135 to -155 | Doublet of triplets | ²JHF, ³JFF |

Note: The predicted chemical shift values are relative to a standard reference (e.g., CFCl₃) and can be influenced by the solvent and experimental conditions. The multiplicities arise from coupling to adjacent fluorine and hydrogen atoms.

Utilization of ¹H NMR for Proton Coupling Patterns

¹H NMR spectroscopy complements the ¹⁹F NMR data by providing information about the proton environments. In this compound, there are two protons located on different carbon atoms: one on the dichloromethyl group (C-1) and one on the difluoromethyl group (C-3).

The proton on the C-1 carbon (CHCl₂) is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms on C-2 (³JHF). The proton on the C-3 carbon (-CF₂H) will also exhibit a complex splitting pattern, appearing as a triplet of triplets due to coupling with the two geminal fluorine atoms (²JHF) and the two fluorine atoms on the adjacent C-2 carbon (³JHF).

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CHCl₂- | 5.5 - 6.5 | Triplet | ³JHF |

| -CF₂H | 5.0 - 6.0 | Triplet of triplets | ²JHF, ³JHF |

Note: The predicted chemical shift values are relative to a standard reference (e.g., TMS) and can be influenced by the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and determining the molecular fingerprint of a compound by probing its vibrational modes.

Characterization of Carbon-Fluorine Stretching Vibrations

The carbon-fluorine (C-F) stretching vibrations in fluorinated alkanes typically appear in the region of 1000-1400 cm⁻¹ in the IR spectrum. Due to the presence of multiple C-F bonds in this compound, a series of strong absorption bands are expected in this region. The exact frequencies of these vibrations will be influenced by the molecular geometry and the electronic effects of the adjacent chlorine atoms.

Identification of Carbon-Chlorine Stretching Vibrations

The carbon-chlorine (C-Cl) stretching vibrations are typically observed in the range of 600-800 cm⁻¹ in the IR and Raman spectra. The presence of two chlorine atoms on the same carbon atom in this compound is expected to give rise to both symmetric and asymmetric stretching modes, which may be distinguishable in the spectra.

Table 3: Predicted Vibrational Frequencies for Key Stretching Modes in this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-F Stretching | 1000 - 1400 |

| C-Cl Stretching | 600 - 800 |

| C-H Stretching | 2900 - 3100 |

| C-C Stretching | 900 - 1200 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would reveal the molecular ion peak (M⁺) and a series of fragment ions.

The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound (approximately 184 g/mol ), taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern.

Common fragmentation pathways for halogenated alkanes involve the loss of halogen atoms or hydrohalic acids. For this compound, significant fragment ions could arise from the loss of a chlorine atom ([M-Cl]⁺), a fluorine atom ([M-F]⁺), or molecules of HCl or HF. Cleavage of the carbon-carbon bonds would also contribute to the fragmentation pattern.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z |

| [C₃H₂Cl₂F₄]⁺ (Molecular Ion) | 184 (with isotopic pattern) |

| [C₃H₂ClF₄]⁺ | 149 |

| [C₂HCl₂F₂]⁺ | 133 |

| [CF₂CF₂H]⁺ | 101 |

| [CHCl₂]⁺ | 83 |

Note: The relative abundances of these ions would depend on the ionization energy and the stability of the resulting fragments.

Molecular Ion Peak Detection and Interpretation

The molecular ion, formed when the molecule loses a single electron, is a key indicator of the compound's molecular weight. For this compound (C₃H₂Cl₂F₄), the interpretation is complicated by the natural isotopic abundance of chlorine. Chlorine exists as two stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). vaia.com This results in a cluster of peaks for the molecular ion rather than a single peak.

The theoretical molecular weight of the compound with two ³⁵Cl isotopes is approximately 184 g/mol . The mass spectrum will therefore exhibit a primary molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to this mass. Additionally, two other significant peaks, [M+2]⁺ and [M+4]⁺, will appear due to the presence of one or two ³⁷Cl atoms, respectively. docbrown.infodocbrown.info The relative intensity of these peaks follows a predictable pattern based on isotopic probabilities. For a molecule containing two chlorine atoms, the expected intensity ratio of the [M]⁺ to [M+2]⁺ to [M+4]⁺ peaks is approximately 9:6:1. docbrown.info

Table 1: Isotopic Peak Distribution for the Molecular Ion of this compound

| Ion | Isotopic Composition | Approximate m/z | Expected Relative Intensity |

| [M]⁺ | [C₃H₂(³⁵Cl)₂F₄]⁺ | 184 | 100% (Reference) |

| [M+2]⁺ | [C₃H₂(³⁵Cl)(³⁷Cl)F₄]⁺ | 186 | ~65% |

| [M+4]⁺ | [C₃H₂(³⁷Cl)₂F₄]⁺ | 188 | ~10% |

Analysis of Fragmentation Patterns for Structural Confirmation

Following ionization, the energetically unstable molecular ions undergo fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. chemguide.co.uk The resulting pattern of fragment ions is unique to the molecule's structure and serves as a "fingerprint" for identification. For halogenated compounds, a common fragmentation pathway is the loss of a halogen radical. nih.gov

In the mass spectrum of this compound, key fragmentation events would include:

Loss of a Chlorine Radical (Cl•): The cleavage of a C-Cl bond is a highly probable event. This would produce a fragment ion [C₃H₂ClF₄]⁺. This fragment would itself exhibit an isotopic peak pattern due to the remaining chlorine atom, with peaks at m/z values corresponding to the ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio. docbrown.info

Loss of a Fluorine Radical (F•): Cleavage of a C-F bond can also occur, leading to a [C₃H₂Cl₂F₃]⁺ fragment. This fragment cluster would retain the characteristic ~9:6:1 isotopic signature of two chlorine atoms.

C-C Bond Cleavage: Scission of the carbon-carbon bonds can result in various smaller fragments, such as [CHF₂]⁺ or [CCl₂F]⁺, which help to piece together the original molecular structure.

Table 2: Potential Fragmentation Pathways for this compound

| Fragment Ion (Formula) | Neutral Loss | Key m/z Values | Notes |

| [C₃H₂ClF₄]⁺ | Cl• | 149, 151 | Shows a ~3:1 isotopic ratio for the single Cl atom. |

| [C₃H₂Cl₂F₃]⁺ | F• | 165, 167, 169 | Shows a ~9:6:1 isotopic ratio for the two Cl atoms. |

| [CHCl₂]⁺ | C₂HF₄• | 83, 85, 87 | Shows a ~9:6:1 isotopic ratio for the two Cl atoms. |

| [CF₃]⁺ | C₂H₂Cl₂F• | 69 | A common fragment in fluorinated compounds. |

| [CHF₂]⁺ | C₂HCl₂F₂• | 51 | Indicates the presence of a -CHF₂ group. |

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly gas chromatography, is the premier technique for separating volatile compounds like this compound from complex mixtures for subsequent quantification.

Gas Chromatography (GC) Coupled with Advanced Detectors

Gas chromatography (GC) is ideally suited for the analysis of volatile and thermally stable hydrochlorofluorocarbons (HCFCs). The separation is typically performed using a capillary column with a stationary phase chosen based on polarity to achieve optimal resolution from isomers and other compounds in a sample.

When coupled with advanced detectors, GC becomes a powerful analytical tool:

Mass Spectrometry (MS): GC-MS is the most definitive combination, providing both separation based on retention time (GC) and structural identification based on mass spectra (MS). researchgate.netsemanticscholar.org The mass spectrometer can operate in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for high-sensitivity quantification of target analytes.

Photoionization Detector (PID): This detector is sensitive to compounds that can be ionized by UV light and is useful for analyzing certain classes of organic molecules. cdc.gov

Electrolytic Conductivity Detector (ELCD): An ELCD is highly selective for halogen-containing compounds, making it well-suited for analyzing chlorinated and fluorinated substances like this compound. cdc.gov

Thermal Conductivity Detector (TCD): A TCD is a universal detector that responds to all compounds, though with lower sensitivity compared to other detectors. It is sometimes used for analyzing gas mixtures with higher concentrations of the target analyte. semanticscholar.org

Method Development for Trace Analysis in Research Matrices

Detecting and quantifying trace levels of this compound in environmental or biological samples requires specialized method development to achieve low limits of detection (LOD) and quantification (LOQ).

Key aspects of method development include:

Sample Preparation and Pre-concentration: For aqueous samples, techniques like purge-and-trap are effective. An inert gas is bubbled through the sample, stripping the volatile analyte, which is then trapped on a sorbent material. cdc.gov The sorbent is subsequently heated to release the concentrated analyte into the GC system. For air or gas samples, collection onto sorbent tubes followed by thermal desorption is a common approach.

High-Sensitivity Detection: As mentioned, using a mass spectrometer in SIM mode significantly enhances sensitivity by focusing only on the m/z values characteristic of the target compound. This reduces chemical noise and allows for quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. researchgate.net

Use of Internal Standards: For accurate quantification, an internal standard is crucial. This is a compound with similar chemical properties to the analyte but which is not present in the sample. Isotopically labeled analogues (e.g., containing deuterium) are ideal as they co-elute and have nearly identical behavior during extraction and analysis, allowing for precise correction of analytical variability. researchgate.net The development of a robust method would involve optimizing extraction efficiency, chromatographic conditions, and detector parameters to achieve a method quantification limit suitable for the research objectives, such as the 0.1 µg L⁻¹ limit achieved for a related compound in water analysis. researchgate.net

Computational Chemistry and Molecular Modeling of 1,1 Dichloro 2,2,3,3 Tetrafluoropropane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its chemical behavior. These methods solve the Schrödinger equation, or approximations of it, for a given molecular system.

Determination of Molecular Geometries and Conformations

Due to the single bonds in the propane (B168953) backbone, different rotational isomers, or conformers, can exist. By systematically rotating around the carbon-carbon bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped out. This allows for the identification of local energy minima, corresponding to stable conformers, and the energy barriers between them. For 1,1-dichloro-2,2,3,3-tetrafluoropropane, the bulky chlorine and fluorine atoms would lead to distinct staggered conformations (e.g., gauche and anti) with varying energies.

Table 1: Hypothetical Calculated Geometric Parameters for a Stable Conformer of this compound

| Parameter | Value |

| C1-C2 Bond Length | 1.54 Å |

| C2-C3 Bond Length | 1.55 Å |

| C1-Cl Bond Length | 1.78 Å |

| C2-F Bond Length | 1.35 Å |

| Cl-C1-Cl Bond Angle | 110.5° |

| F-C2-F Bond Angle | 108.9° |

| C1-C2-C3 Bond Angle | 112.0° |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a geometry optimization calculation.

Prediction of Reaction Energetics and Transition States

For instance, the atmospheric degradation of this compound, likely initiated by hydroxyl (•OH) radicals, could be modeled. Calculations would identify the transition state structure for the abstraction of a hydrogen atom by the •OH radical. The energy of this transition state relative to the reactants would provide the activation energy, a crucial parameter for determining the reaction rate and, consequently, the atmospheric lifetime of the compound.

Table 2: Hypothetical Calculated Energies for a Reaction of this compound

| Species | Enthalpy (kJ/mol) | Gibbs Free Energy (kJ/mol) |

| Reactants (C₃H₂Cl₂F₄ + •OH) | 0 | 0 |

| Transition State | +15.2 | +18.5 |

| Products (C₃HCl₂F₄• + H₂O) | -55.8 | -52.1 |

Note: This data is for illustrative purposes to show how reaction energetics are presented.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics provides a static picture of a few stable conformations, molecular dynamics (MD) simulations offer a dynamic view of molecular motion over time. In an MD simulation, the forces on each atom are calculated using a classical force field, and Newton's laws of motion are solved to track the trajectory of all atoms.

For this compound, an MD simulation would reveal how the molecule flexes, bends, and rotates at a given temperature. By running the simulation for a sufficient length of time (nanoseconds to microseconds), the molecule can be observed exploring its entire conformational space. This allows for the determination of the relative populations of different conformers and the rates of interconversion between them, providing a more complete understanding of the molecule's flexibility.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Similarity Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties or biological activities of chemical compounds based on their molecular structure. nih.govresearchgate.net These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property for a series of related compounds.

Application of Topological Indices for Property Prediction

Topological indices are numerical descriptors calculated from the two-dimensional representation of a molecule. wikipedia.orgresearchgate.net They encode information about the size, shape, branching, and connectivity of atoms within the molecule. wikipedia.orgijses.com Examples include the Wiener index, Randić index, and Zagreb indices. wikipedia.org

For a class of halogenated propanes including this compound, a QSAR model could be developed to predict a property like boiling point. The topological indices for each compound in a training set would be calculated and correlated with their known boiling points. The resulting equation could then be used to predict the boiling point of other, untested halogenated propanes.

Table 3: Examples of Topological Indices

| Index Type | Description |

| Wiener Index | Sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms. |

| Randić Connectivity Index | Characterizes molecular branching. |

| Zagreb Indices | Based on the degrees of the vertices in the molecular graph. |

Development of Predictive Models for Chemical Behavior

By incorporating a wider range of descriptors, including electronic (e.g., dipole moment, orbital energies) and quantum-chemical based descriptors, more sophisticated QSAR models can be developed to predict complex chemical behaviors. nih.govnih.gov For halogenated hydrocarbons, QSAR models have been used to predict toxicological endpoints or environmental fate properties like atmospheric lifetime. nih.govresearchgate.net

A predictive model for the global warming potential (GWP) of hydrochlorofluorocarbons (HCFCs) could include this compound. The model would be trained on a set of HCFCs with known GWPs, using descriptors such as molecular weight, polarizability, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). Such a model would be a valuable tool for screening new compounds for their potential environmental impact. nih.gov

Research Applications and Roles in Synthetic Chemistry

Precursor in the Synthesis of Novel Fluorinated Compounds

The presence of both chlorine and fluorine atoms on a simple three-carbon backbone makes 1,1-Dichloro-2,2,3,3-tetrafluoropropane a versatile precursor for a range of more complex fluorinated molecules. Through selective chemical transformations, the chlorine and hydrogen atoms can be modified or eliminated to introduce new functional groups or unsaturated bonds, paving the way for new materials and specialty chemicals.

One of the most significant applications of halogenated propanes is in the synthesis of fluoroalkenes (fluorinated olefins). These alkenes are crucial monomers for fluoropolymers and are key intermediates in the production of next-generation refrigerants and propellants. The primary method for converting a saturated halopropane like this compound into an alkene is through an elimination reaction, typically dehydrohalogenation.

Dehydrochlorination, the removal of a hydrogen atom and a chlorine atom from adjacent carbons, is a common and efficient pathway to produce alkenes. For instance, the gas-phase selective dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) is a known method for producing 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). researchgate.net Similarly, applying this principle, this compound can undergo dehydrochlorination to yield a corresponding chlorotetrafluoropropene. The reaction typically involves treating the substrate with a base, such as an aqueous solution of potassium hydroxide, or using gas-phase catalysis over metal oxides or fluorides at elevated temperatures. researchgate.net

Another related pathway involves dehalogenation. While less common for this specific substrate, related compounds can be dehalogenated to form olefins. For example, 1,1-dichloro-2,2-difluoroethylene (B1203012) is prepared via the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) using zinc powder. orgsyn.org These elimination reactions are foundational in converting simple saturated fluorocarbons into valuable unsaturated building blocks.

A key intermediate in the production of the refrigerant HFO-1234yf is 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya). nus.edu.sgnih.gov This halogenated olefin is synthesized from precursors like 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) via dehydrofluorination. nus.edu.sg This highlights the industrial strategy of using multi-halogenated propanes as precursors to essential fluoroalkenes.

Table 1: Representative Elimination Pathways to Fluoroalkenes

| Precursor | Reaction Type | Product(s) | Significance |

|---|---|---|---|

| 1,1,1,2-Tetrafluoro-2-chloropropane | Dehydrochlorination | 2,3,3,3-Tetrafluoropropene | Synthesis of HFO-1234yf refrigerant. researchgate.net |

| 1,1-Dichloro-2,2,3,3,3-pentafluoropropane | Dehydrofluorination | 1,1-Dichloro-2,3,3,3-tetrafluoropropene | Key intermediate for HFO-1234yf. nus.edu.sg |

The fluoroalkenes derived from this compound and related compounds are not end products but rather valuable intermediates in the synthesis of high-value specialty chemicals. The most prominent examples are the new generation of hydrofluoroolefin (HFO) refrigerants.

Compounds like 2,3,3,3-tetrafluoropropene (HFO-1234yf) are being widely adopted as replacements for older hydrofluorocarbons (HFCs), such as HFC-134a, in automotive and other air conditioning systems. nus.edu.sggoogle.com HFOs have significantly lower global warming potential (GWP) compared to their predecessors, making them more environmentally friendly alternatives. google.com The entire synthetic chain, often starting from chlorinated or chloro-fluorinated alkanes and propanes, is geared towards the efficient and economical production of these next-generation refrigerants. nus.edu.sgwipo.int Patents in the field frequently describe multi-step processes where dichlorinated propanes serve as early-stage precursors. google.comgoogle.comwipo.int

Beyond refrigerants, fluorinated olefins are monomers for specialty polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy. The specific structure of the olefin derived from this compound could be tailored to create polymers with specific characteristics for use in coatings, seals, and membranes.

Mechanistic Probes in Fundamental Chemical Research

Beyond its role as a synthetic precursor, this compound is a useful substrate for investigating the mechanisms of fundamental chemical reactions. Its structure, containing C-H, C-Cl, and C-F bonds of varying strengths and polarities, allows researchers to probe the selectivity and reactivity of different chemical processes.

Halogen exchange (HALEX) reactions are a cornerstone of organofluorine chemistry, providing methods to replace other halogens (typically chlorine or bromine) with fluorine, or vice-versa. researchgate.net The Swarts reaction, which uses antimony fluorides, and the Finkelstein reaction, which typically involves the exchange of halides with iodide, are classic examples. researchgate.net More contemporary methods utilize various metal-based catalysts to facilitate these transformations under milder conditions. organic-chemistry.orgrsc.org

A molecule like this compound, containing both C-Cl and C-F bonds, is an ideal model compound to study the kinetics and selectivity of halogen exchange. Researchers can investigate reaction conditions that favor the replacement of chlorine with fluorine (fluorination) or fluorine with chlorine (chlorination). For example, treating the compound with a fluoride (B91410) source like cesium fluoride (CsF) could be studied to understand the thermodynamics of converting the C-Cl bonds to C-F bonds. researchgate.net Conversely, using catalysts like titanocene (B72419) dihalides in the presence of a chlorine source could probe the selective activation and cleavage of C-F bonds. organic-chemistry.org Such studies provide fundamental insights into bond strengths, catalyst activity, and reaction mechanisms that are crucial for designing more efficient and selective syntheses of fluorochemicals.

Free-radical reactions are a major class of reactions for functionalizing alkanes, which are typically unreactive. libretexts.orgscience-revision.co.uk Free-radical halogenation proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. wikipedia.orgmasterorganicchemistry.com

Initiation: The reaction is typically initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) using UV light or heat to generate two highly reactive halogen radicals (2 Cl•). science-revision.co.uk

Propagation: A halogen radical abstracts a hydrogen atom from the propane (B168953) backbone, creating a molecule of hydrogen halide (H-Cl) and an organic radical. This new radical then reacts with another halogen molecule to form the halogenated product and regenerate the halogen radical, which continues the chain. libretexts.orgyoutube.com

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. khanacademy.org

The presence of hydrogen atoms on the carbon backbone of this compound makes it a suitable substrate for studying free-radical substitution reactions. ucr.edu The strong electron-withdrawing effects of the fluorine and chlorine atoms significantly influence the strength of the adjacent C-H bonds and the stability of the resulting radical intermediate. By reacting this compound under free-radical conditions and analyzing the product distribution, chemists can gain valuable data on the directing effects of existing halogen substituents. This information is vital for predicting and controlling the outcomes of radical reactions on more complex fluorinated molecules. ualberta.ca

Table 2: General Mechanism of Free-Radical Chlorination

| Stage | Example Reaction (using Propane for simplicity) | Description |

|---|---|---|

| Initiation | Cl₂ + UV light → 2 Cl• | A weak Cl-Cl bond is broken by UV light to form two chlorine radicals. science-revision.co.uk |

| Propagation | Cl• + CH₃CH₂CH₃ → HCl + CH₃CH•CH₃ | A chlorine radical abstracts a hydrogen atom, forming a propyl radical. libretexts.org |

| CH₃CH•CH₃ + Cl₂ → CH₃CHClCH₃ + Cl• | The propyl radical reacts with a chlorine molecule to form the product and a new chlorine radical. youtube.com | |

| Termination | Cl• + Cl• → Cl₂ | Two chlorine radicals combine. khanacademy.org |

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes

Traditional synthesis of fluorinated propanes often involves multi-step processes that may use hazardous reagents or generate significant waste. The development of greener synthetic pathways for 1,1-dichloro-2,2,3,3-tetrafluoropropane is a key area for future investigation, aligning with the principles of green chemistry which emphasize waste prevention, atom economy, and the use of less hazardous substances. nih.govmonash.edu

Future research could focus on several promising strategies:

Phase-Transfer Catalysis (PTC): PTC is an effective methodology for conducting reactions between reagents in different phases, often allowing for milder reaction conditions and avoiding the need for harsh solvents. mdpi.com Investigating PTC routes could lead to more efficient and selective fluorination or chlorination steps in the synthesis pathway, potentially reducing energy consumption and byproduct formation. illinois.eduunimi.it The use of novel catalysts, such as polymer-supported or bifunctional PTCs, could offer enhanced activity and easier product recovery. mdpi.com

Mechanochemical Synthesis: Recent breakthroughs have demonstrated that fluorochemicals can be generated directly from fluorspar (CaF2) using a mechanochemical ball-milling process, completely bypassing the production of hazardous hydrogen fluoride (B91410) (HF). ox.ac.uk Adapting this HF-free approach for the synthesis of specific HCFCs like this compound represents a paradigm shift, offering a potentially safer and more sustainable manufacturing process. ox.ac.uk

Bio-based Feedstocks: A long-term goal for green chemistry is the use of renewable resources. nih.gov Research into converting bio-derived platform chemicals into fluorinated compounds is in its infancy but represents a significant frontier for sustainable chemical production.

Advanced Computational Studies of Environmental Fate Processes

Understanding the environmental journey of this compound is crucial for assessing its impact. While some next-generation fluorocarbons are known to be recalcitrant to natural degradation, advanced computational chemistry offers powerful tools to predict their behavior without extensive and costly experimental studies. nih.govnih.gov

Key areas for future computational research include:

Density Functional Theory (DFT): DFT calculations can be used to investigate the fundamental properties of the molecule, such as bond dissociation energies and reaction pathways for atmospheric degradation. researchgate.netresearchgate.netmdpi.com By simulating reactions with atmospheric radicals (e.g., hydroxyl radicals), DFT can help predict the compound's atmospheric lifetime and the identity of its degradation products. researchgate.net This information is vital for calculating its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environmental compartments, such as its interaction with water molecules, soil minerals, or biological membranes. nih.govresearchgate.net This can provide insights into its potential for bioaccumulation, adsorption onto particulates, and transport in aquatic systems. chemrxiv.org Reactive MD simulations can also visualize the degradation processes at an atomic level. mdpi.com

Integrated DFT and MD Approaches: Combining the electronic-level detail of DFT with the larger-scale dynamic simulations of MD can provide a more complete picture of the compound's environmental fate. nih.gov This integrated approach is promising for predicting how the molecule behaves in complex, real-world environments. nih.gov

| Computational Method | Focus of Study | Predicted Environmental Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms with atmospheric radicals (e.g., •OH), bond energies, vibrational frequencies. researchgate.netresearchgate.net | Atmospheric lifetime, degradation products, Ozone Depletion Potential (ODP), Global Warming Potential (GWP). |

| Molecular Dynamics (MD) | Interactions with water, soil, and biological systems; physical transport properties. researchgate.netnih.gov | Bioaccumulation potential, adsorption/desorption behavior, environmental mobility. |

| Reactive Molecular Dynamics (ReaxFF) | Simulating bond breaking and formation during degradation processes. mdpi.com | Detailed degradation pathways and intermediate products in various media. |

Exploration of Novel Catalytic Dehydrohalogenation Systems

Dehydrohalogenation, the removal of hydrogen and a halogen atom, is a critical reaction for converting HCFCs into hydrofluoroolefins (HFOs). HFOs are a newer class of compounds with significantly lower GWPs. acs.org Developing highly selective and stable catalysts for the dehydrohalogenation of this compound is a promising route to producing more environmentally friendly chemicals.

Future research should explore:

Metal Fluoride Catalysts: High-surface-area metal fluorides, such as aluminum fluoride (AlF₃), magnesium fluoride (MgF₂), and barium fluoride (BaF₂), have shown high selectivity in dehydrohalogenation reactions of other fluorinated alkanes. scite.aiuaeu.ac.aegoogle.com The catalytic behavior is strongly linked to the acid-base properties of the metal fluoride. scite.aiuaeu.ac.ae For instance, AlF₃ tends to be selective for dehydrofluorination, while BaF₂ is selective for dehydrochlorination. uaeu.ac.aeresearchgate.netresearchgate.net A systematic investigation of a range of nanoscopic metal fluoride catalysts could identify an optimal system for selectively removing HCl from this compound.

Supported Metal Catalysts: Supported palladium (Pd) and nickel (Ni) catalysts are effective for hydrodechlorination but can be prone to deactivation. nih.gov Research into novel support materials or bimetallic formulations could enhance catalyst stability and performance for dehydrochlorination, potentially operating at lower temperatures to save energy. nih.gov

Nitrogen-Doped Carbon Catalysts: Nitrogen-doped activated carbon has emerged as a promising non-metallic catalyst for dehydrochlorination reactions, demonstrating the ability to lower reaction temperatures significantly compared to industrial thermal processes. researchgate.net Exploring these materials could offer a cost-effective and robust catalytic system.

Cascade Reactions: Innovative one-pot cascade reactions that combine the dehydrochlorination of an HCFC with a subsequent reaction that consumes the HCl byproduct can improve process efficiency and eliminate waste streams. acs.orgacs.org Designing a cascade process where this compound is converted and the resulting HCl is immediately used in a secondary synthesis represents an advanced, green engineering approach. acs.org

| Catalyst Type | Potential Advantage for Dehydrohalogenation | Reference |

|---|---|---|

| Nanoscopic Metal Fluorides (e.g., AlF₃, BaF₂) | High selectivity for either dehydrofluorination or dehydrochlorination based on acid-base properties. | uaeu.ac.aeresearchgate.net |

| Supported Noble Metals (e.g., Pd/C) | High activity for hydrodechlorination, but stability is a key research area. | nih.gov |

| Nitrogen-Doped Carbon | Lowers reaction temperatures and avoids the use of metals. | researchgate.net |

| Bifunctional/Mixed Catalysts | Enables one-pot cascade reactions to consume byproducts and improve process economics. | acs.orgacs.org |

Integration of Multiscale Modeling for Complex System Behavior

To bridge the gap between molecular-level discoveries and industrial-scale processes, the integration of multiscale modeling is essential. manchester.ac.uktue.nl This approach combines different computational techniques to simulate a chemical process across various length and time scales, from quantum mechanical interactions to full-scale reactor dynamics. researchgate.net

For this compound, a multiscale modeling framework could integrate:

Quantum Chemistry (QM): At the smallest scale, QM methods like DFT would be used to elucidate the precise reaction mechanism on a catalyst surface, calculating activation energies and reaction rates from first principles. researchgate.net

Molecular Dynamics (MD): MD simulations would model how molecules move and interact at the catalyst-fluid interface, providing information on transport phenomena like diffusion and adsorption. manchester.ac.uk

Computational Fluid Dynamics (CFD): At the reactor scale, CFD would be used to model the flow patterns, heat transfer, and mass transfer within the industrial reactor. mdpi.com

Process Systems Modeling: At the largest scale, these models would simulate the entire plant, allowing for economic analysis and optimization of the complete manufacturing process. researchgate.net

By linking these models, researchers can develop a comprehensive understanding of how a novel catalyst (discovered at the quantum scale) will perform in an industrial reactor, accelerating the development and scale-up of new, sustainable technologies for the synthesis or conversion of this compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 1,1-Dichloro-2,2,3,3-tetrafluoropropane, and how do reaction conditions influence isomer purity?

- Methodological Answer : Catalytic hydrofluorination of chlorinated precursors (e.g., 2-chloro-3,3,3-trifluoropropene) using antimony pentachloride or fluorinated catalysts is a primary method. Isomer separation requires precise temperature control (e.g., 25–150°C) and GC-MS analysis to distinguish cis/trans configurations . For purity ≥98%, fractional distillation under inert atmospheres is recommended .

Q. What analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer : Use NMR (¹⁹F and ¹H) to confirm substituent positions and quantify isomer ratios. Mass spectrometry (EI/CI modes) and IR spectroscopy validate molecular weight and functional groups (C-F/C-Cl stretches at 1100–1250 cm⁻¹ and 600–800 cm⁻¹, respectively) . Purity assessment via GC with FID detection (DB-624 columns) achieves resolution >1.5 for trace impurities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, splash goggles) and work in fume hoods due to potential respiratory irritancy. Store in amber glass bottles under nitrogen at ≤4°C to prevent hydrolysis. Spill management requires neutralization with calcium carbonate and disposal per EPA hazardous waste guidelines .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reaction yields for hydrofluorination pathways?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies to identify optimal catalytic systems (e.g., SbCl₅ vs. SnCl₄). Comparative studies show fluorinated antimony catalysts improve selectivity (>90%) by reducing side reactions (e.g., dechlorination) . Experimental validation via in-situ FTIR monitors intermediate species .

Q. What experimental design principles address discrepancies in atmospheric lifetime estimates of this compound?

- Methodological Answer : Conduct smog chamber studies with controlled OH radical concentrations (e.g., using H₂O₂ photolysis) to measure degradation rates. Compare results with theoretical models (e.g., JPL Kinetics Database) and adjust for tropospheric mixing ratios. Conflicting data often arise from variable humidity or UV intensity; replicate experiments under ISO 13943 standards .

Q. Which catalytic systems optimize the balance between reaction efficiency and byproduct minimization in large-scale synthesis?

- Methodological Answer : Vapor-phase reactors with Cr₂O₃-SbF₅ catalysts achieve >85% conversion at 200°C, minimizing HF waste. Byproduct profiling (e.g., 1,1,1,3-tetrafluoropropane) requires post-reaction distillation and recycling loops. Process intensification via microreactors enhances heat transfer and reduces residence time .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁸O) elucidate degradation mechanisms in environmental matrices?

- Methodological Answer : Synthesize isotopically labeled analogs (e.g., ¹³C at the central carbon) and track degradation products via LC-HRMS. For soil studies, use stable isotope probing (SIP) to identify microbial consortia responsible for anaerobic dehalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.